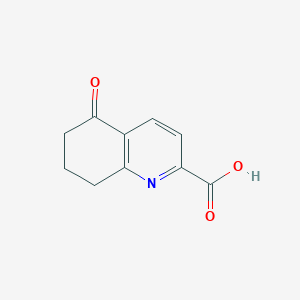

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

Vue d'ensemble

Description

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a yellow to brown solid . The IUPAC name for this compound is 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid .

Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are related compounds, has been achieved by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . A plausible mechanism of their formation was proposed on the basis of ab initio quantum-chemical calculations .Molecular Structure Analysis

The InChI code for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is 1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) .Chemical Reactions Analysis

The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been studied . This reaction gave 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields . A possible reaction mechanism was discussed using nonempirical quantum-chemical calculations .Physical And Chemical Properties Analysis

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a yellow to brown solid . It has a molecular weight of 191.19 .Applications De Recherche Scientifique

Multidrug Resistance Reversal Agents

5-Oxo-hexahydroquinoline derivatives and their tetrahydroquinoline counterparts have been studied as potential multidrug resistance reversal agents . These compounds have been tested in P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells, and some of them significantly blocked P-gp efflux, induced apoptosis, and showed high cytotoxicities against these cells .

Cancer Therapeutics

The compound has been associated with cancer therapeutics . Specifically, compounds with 5-oxo-hexahydroquinoline structure bearing 2,2,6,6-tetramethylpiperidin-4-ylamino moieties have shown potential in inducing apoptosis and altering cell cycles in cancer cells .

IR-detectable Metal–Carbonyl Tracers

The compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.

Synthesis of Quinoline Derivatives

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a key intermediate in the synthesis of 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines . These quinazoline derivatives have been synthesized in reactions of 2-formyl-1,3-cyclohexanedione and its 5,5-dimethyl- and 5-phenyl derivatives .

Antioxidant Activity

Some tricyclic compounds synthesized from 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid have been studied for their antioxidant activity . The specific growth rate of bacteria over 1 hour enabled the assessment of the percent antioxidant activity of the synthesized compounds .

Biological and Pharmacological Activities

Quinoline nucleus, a part of the 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid structure, is known to exhibit a broad range of biological and pharmacological activities . It has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Propriétés

IUPAC Name |

5-oxo-7,8-dihydro-6H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDNLJIYTZMPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225047 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

CAS RN |

1471468-86-6 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471468-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)

![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)